molecular formula C9H10ClNO3 B8743850 5-(3-Chloropropoxy)picolinic acid CAS No. 72133-20-1

5-(3-Chloropropoxy)picolinic acid

Cat. No. B8743850
CAS RN: 72133-20-1
M. Wt: 215.63 g/mol
InChI Key: YQGKMQPCIMTPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260620

Procedure details

The mixture of 30.0 g of 5-(3-chloropropoxy)-2-pyridine methanol and 1,200 ml of water is stirred vigorously at 5°. To this mixture is added 31.0 g of potassium permanganate in several portions during which time the temperature of the mixture rises to 25° and then the mixture is stirred at 25° for 30 minutes. Then the mixture is filtered, the precipitated manganese dioxide washed with several portions of water, the washing is combined with the filtrate and the resulting aqueous solution is adjusted to pH 5. Then the aqueous solution is evaporated to a small volume and the concentrate is extracted several times with ethyl acetate. After the extracts are combined, the combined ethyl acetate solution is washed and dried. The solution is filtered and the filtrate evaporated to yield 5-(3-chloropropoxy)-2-pyridinecarboxylic acid melting at 120°-121°.
Name
5-(3-chloropropoxy)-2-pyridine methanol
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][OH:13])=[N:10][CH:11]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+]>O>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:15])=[O:13])=[N:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
5-(3-chloropropoxy)-2-pyridine methanol
Quantity
30 g
Type
reactant
Smiles
ClCCCOC=1C=CC(=NC1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred vigorously at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 25°
STIRRING
Type
STIRRING
Details
the mixture is stirred at 25° for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Then the mixture is filtered
WASH
Type
WASH
Details
the precipitated manganese dioxide washed with several portions of water
CUSTOM
Type
CUSTOM
Details
Then the aqueous solution is evaporated to a small volume
EXTRACTION
Type
EXTRACTION
Details
the concentrate is extracted several times with ethyl acetate
WASH
Type
WASH
Details
the combined ethyl acetate solution is washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.